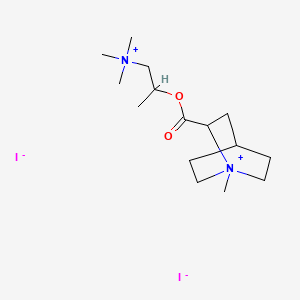
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide typically involves multiple steps, including the formation of the quinuclidinium core and subsequent functionalization. Common synthetic routes may involve the use of quinuclidine as a starting material, followed by carboxylation and methylation reactions. The iodide esterification is achieved through the reaction with (2-hydroxy-2-methylethyl)trimethylammonium iodide under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinuclidinium derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized quinuclidinium compounds.
Aplicaciones Científicas De Investigación
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The quinuclidinium core can interact with receptors and enzymes, modulating their activity. The ester and iodide groups contribute to the compound’s reactivity and ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Quinuclidine derivatives
- Quaternary ammonium compounds
- Esterified quinuclidinium compounds
Uniqueness
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
15623-84-4 |
|---|---|
Fórmula molecular |
C15H30I2N2O2 |
Peso molecular |
524.22 g/mol |
Nombre IUPAC |
trimethyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxypropyl]azanium;diiodide |
InChI |
InChI=1S/C15H30N2O2.2HI/c1-12(11-16(2,3)4)19-15(18)14-10-13-6-8-17(14,5)9-7-13;;/h12-14H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
Clave InChI |
JBLYKTBKSVPTJV-UHFFFAOYSA-L |
SMILES canónico |
CC(C[N+](C)(C)C)OC(=O)C1CC2CC[N+]1(CC2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


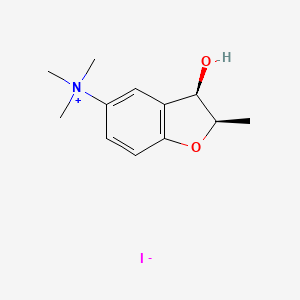
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
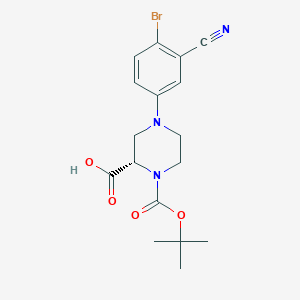

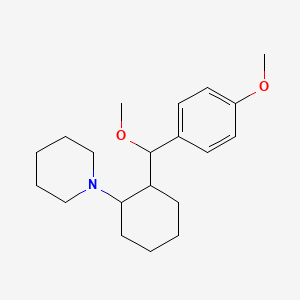
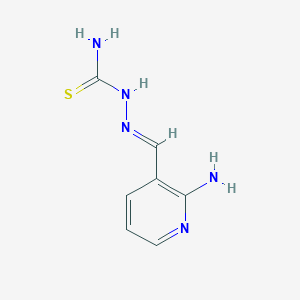
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
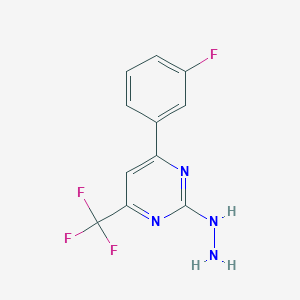
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)


